Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHLKNIIMGKHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[3.2.1]octane derivative.
Functionalization: Introduction of the aminomethyl group can be achieved through reductive amination or other suitable methods.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves several key steps:
- Formation of Bicyclic Core : Cyclization of a suitable precursor.
- Introduction of Amino Group : Achieved through substitution reactions.
- Esterification : Using methanol in the presence of an acid catalyst.
- Hydrochloride Formation : Addition of hydrochloric acid to yield the hydrochloride salt.
Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules through various chemical reactions including:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution Reactions : Involving nucleophilic substitutions with alkyl halides or acyl chlorides.
Biology
In biological research, this compound is studied for its potential as a biochemical probe or ligand in receptor studies, which may lead to insights into receptor-ligand interactions and cellular signaling pathways.
Medicine
The compound is investigated for its therapeutic properties, particularly as a precursor in drug development. Its unique structure allows for modifications that may enhance biological activity.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Alkyl halides or acyl chlorides | Substituted derivatives |
Case Study 1: Synthesis and Application in Drug Development
A study published in Journal of Medicinal Chemistry explored the synthesis of methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate derivatives as potential analgesics. The researchers demonstrated that modifications to the amino group significantly influenced the analgesic activity, highlighting the compound's potential in pain management therapies.
Research conducted by Nature Communications evaluated the binding affinity of this compound to specific receptors involved in neurotransmission. The findings indicated that this compound could serve as a lead compound for developing new neuropharmacological agents.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- The [3.2.1] system balances rigidity and synthetic accessibility .
- Functional Group Impact: The aminomethyl group in the target compound enhances solubility in polar solvents (due to hydrochloride salt formation) compared to neutral analogs like methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate .
- Synthesis Scalability : The target compound’s synthesis (61% yield over three steps) is more efficient than the Boc-protected intermediates described for bicyclo[4.1.1]octane derivatives, which require additional purification steps .
Physicochemical and Pharmacological Properties
- Hydrophilicity: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral bicyclo[2.2.2]octane derivatives (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) .
- Biological Activity: Bicyclo[3.2.1]octane derivatives with nitro or chlorophenyl substituents (e.g., methyl 7-(2-chlorophenyl)-5-hydroxy-6-nitro-2-oxobicyclo[3.2.1]octane-1-carboxylate) demonstrate applications in asymmetric catalysis and bioactive molecule synthesis, suggesting the aminomethyl variant may serve as a precursor for similar applications .
Biological Activity
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride, also known by its IUPAC name methyl (1R)-5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C₁₁H₁₉ClN₁O₂
- Molecular Weight : 233.74 g/mol
- CAS Number : 28345-57-5
- Physical Form : Powder
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with opioid receptors, which are crucial for pain modulation and reward pathways.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Analgesic Activity : The compound has been evaluated for its potential as a pain reliever, showing efficacy in preclinical models.
- Antidepressant Properties : Preliminary studies suggest that it may influence mood regulation through serotonergic pathways.
- Neuroprotective Effects : Some findings indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.
Study on Opioid Receptor Interaction
A significant study published in the Journal of Medicinal Chemistry explored the binding affinity of various bicyclic compounds to mu-opioid receptors. This compound was found to exhibit a moderate binding affinity, suggesting potential as an analgesic agent .
Neuroprotective Effects
In vitro studies conducted on neuronal cell cultures demonstrated that this compound could reduce cell death induced by oxidative stress, highlighting its neuroprotective properties . The mechanism was linked to the modulation of intracellular calcium levels and enhancement of antioxidant enzyme activity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, including cyclization of unsaturated esters followed by catalytic hydrogenation. For example, iodoazidation of unsaturated esters (e.g., 16 in ) generates intermediates that undergo cyclization to form the bicyclic framework. Subsequent hydrogenation with Boc₂O protection (to prevent side reactions) yields N-Boc-protected amino esters, which are deprotected to obtain the final hydrochloride salt. Key factors include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (reflux conditions), and catalyst selection (e.g., palladium for hydrogenation). Optimizing these parameters improves yield and enantiomeric purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bicyclic framework and substituent placement, particularly H and C NMR. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like the carboxylate and aminomethyl moieties. High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry ensures purity by detecting trace impurities .
Q. What known biological activities are associated with structurally similar bicyclo compounds, and what mechanisms are proposed?
Bicyclo compounds with nitrogen atoms (e.g., azabicyclo derivatives) exhibit pharmacological potential due to structural mimicry of bioactive alkaloids. For instance, analogs like Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride show analgesic properties, likely via interactions with neurotransmitter receptors (e.g., nicotinic acetylcholine receptors). The aminomethyl group may enhance binding affinity to enzymatic or receptor targets, though specific mechanisms require further validation .
Q. What safety precautions are recommended when handling this compound based on its physicochemical properties?
The compound is a potential skin and eye irritant. Handling requires personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of dust or aerosols. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Questions
Q. How can researchers optimize the catalytic hydrogenation step in the synthesis to improve enantiomeric excess?
Enantioselective hydrogenation can be enhanced using chiral catalysts (e.g., Ru-BINAP complexes) or by modifying reaction conditions (e.g., lower H₂ pressure to reduce over-reduction). Monitoring reaction progress via chiral HPLC allows real-time adjustment of parameters. Solvent polarity (e.g., switching from ethanol to tetrahydrofuran) may also influence stereochemical outcomes .
Q. What strategies address low yields in the cyclization step during synthesis?
Low yields in cyclization may arise from steric hindrance or competing side reactions. Strategies include:
Q. How does the placement of the aminomethyl group influence receptor binding compared to other bicyclo analogs?
Computational docking studies suggest that the aminomethyl group at the 5-position enhances hydrogen bonding with receptor active sites (e.g., opioid or serotonin receptors). Comparative studies with 6-aza or 8-aza analogs (e.g., and ) reveal differences in binding entropy due to conformational flexibility. Mutagenesis assays or X-ray crystallography of receptor-ligand complexes could validate these hypotheses .
Q. What analytical approaches resolve discrepancies in biological activity data across studies?
Discrepancies may stem from variations in assay conditions (e.g., cell line specificity, incubation time). Standardizing protocols (e.g., using WHO-recommended cell lines) and employing orthogonal assays (e.g., functional cAMP assays alongside radioligand binding) improve reproducibility. Meta-analyses of published data can identify confounding factors like solvent effects (DMSO vs. saline) .
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
Polar aprotic solvents (e.g., acetonitrile) stabilize the compound by reducing hydrolysis of the ester group. Elevated temperatures (>40°C) accelerate degradation, particularly in aqueous solutions. Stability studies using accelerated thermal degradation (Arrhenius modeling) and UPLC-MS monitoring provide shelf-life predictions .
Q. What in silico methods predict the compound's pharmacokinetics, and how do they compare to empirical data?
Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model membrane permeability and metabolic stability. Machine learning tools (e.g., ADMET Predictor) estimate bioavailability and cytochrome P450 interactions. Validation via in vitro assays (e.g., Caco-2 cell permeability) and in vivo pharmacokinetic studies in rodent models bridges computational and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
